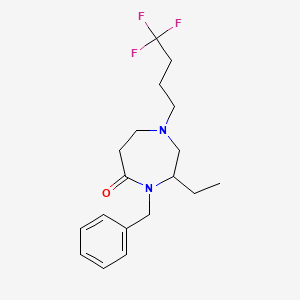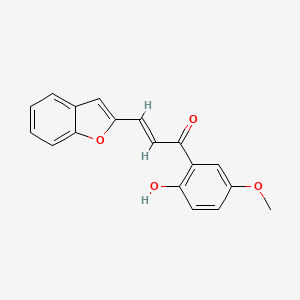![molecular formula C18H18ClNO3 B5363135 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CTEP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CTEP belongs to the class of compounds known as mGluR5 antagonists and has been shown to modulate glutamate signaling in the brain.
Wirkmechanismus
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to the receptor and prevents the activation of downstream signaling pathways that are involved in glutamate signaling. This modulation of glutamate signaling has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The modulation of glutamate signaling by this compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, the compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on glutamate signaling. However, one limitation of using this compound is its potential off-target effects, as the compound may interact with other receptors or signaling pathways. Additionally, the use of this compound in animal models may not fully reflect the effects of the compound in humans.
Zukünftige Richtungen
There are several future directions for 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol research. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Additionally, the potential therapeutic applications of this compound in a range of neurological and psychiatric disorders continue to be studied. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance the therapeutic effects of these treatments.
Synthesemethoden
The synthesis of 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves a series of chemical reactions that start with the reaction of 4-chlorophenyl isocyanate with morpholine to form 2-(4-chlorophenyl)morpholine. This intermediate is then reacted with 2-bromoacetylphenol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity for use in research studies.
Wissenschaftliche Forschungsanwendungen
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The compound has been shown to modulate glutamate signaling in the brain, which is involved in a range of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has been studied in animal models of various disorders, including anxiety, depression, addiction, and autism spectrum disorders.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-4-14(5-7-15)17-12-20(8-9-23-17)18(22)11-13-2-1-3-16(21)10-13/h1-7,10,17,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQEVBUAREKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)

![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)
